molecular formula C20H15N3OS B259555 n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide

n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide

Cat. No. B259555
M. Wt: 345.4 g/mol
InChI Key: ZSOGKPXLDWFNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of benzothiadiazole derivatives and is known to possess a range of biochemical and physiological effects.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide is not fully understood. However, it is believed that n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has been shown to possess a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide in lab experiments. For example, n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide can be toxic at high concentrations and may interfere with other biological processes in the body.

Future Directions

There are several future directions for research on n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide. One area of interest is the development of n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide and its potential interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses a range of biochemical and physiological effects and has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

N-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of 2,1,3-benzothiadiazole-4-carboxylic acid with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide.

properties

Product Name

n-(2,1,3-Benzothiadiazol-4-yl)-2,2-diphenylacetamide

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C20H15N3OS/c24-20(21-16-12-7-13-17-19(16)23-25-22-17)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,21,24)

InChI Key

ZSOGKPXLDWFNNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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